4-((3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile
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Overview
Description
4-((3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound features a unique structure that includes a pyrazine ring, a pyrrolidine ring, and a benzonitrile group, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which this compound is a part of, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This allows for efficient exploration of the pharmacophore space due to sp3-hybridization .
Biochemical Pathways
Pyrrolidine derivatives are known to have a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy used to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
Pyrrolidine derivatives are known to have a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Analysis
Biochemical Properties
The pyrrolidine ring in 4-((3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization
Cellular Effects
The effects of this compound on various types of cells and cellular processes are currently under investigation. Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Preparation Methods
The synthesis of 4-((3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile typically involves multiple steps, including the construction of the pyrrolidine ring from different cyclic or acyclic precursors and the functionalization of preformed pyrrolidine rings . The reaction conditions often require specific reagents and catalysts to achieve the desired product. Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
4-((3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
This compound has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, it is investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways. Industrial applications may include its use as an intermediate in the production of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
4-((3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile can be compared with other similar compounds, such as 4-(pyrrolidin-1-yl)benzonitrile and pyrazolo[3,4-d]pyrimidine derivatives . These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its combination of a pyrazine ring, a pyrrolidine ring, and a benzonitrile group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(3-pyrazin-2-yloxypyrrolidin-1-yl)sulfonylbenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c16-9-12-1-3-14(4-2-12)23(20,21)19-8-5-13(11-19)22-15-10-17-6-7-18-15/h1-4,6-7,10,13H,5,8,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFVHHVRPTQFZIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2)S(=O)(=O)C3=CC=C(C=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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